Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate
Description
This compound is a highly complex organic molecule characterized by a tridecacyclo core structure with multiple substituents, including:
- Three 4-(3,7-dimethyloctyl)phenyl groups (bulky alkyl chains contributing to hydrophobicity and steric hindrance).
- A polycyclic aromatic system (tridecacyclo framework) providing structural rigidity and π-electron conjugation, which may confer aromatic stability .
Its molecular complexity suggests applications in advanced materials science or pharmaceuticals, where aromaticity and substituent diversity are critical for tuning electronic properties or binding affinities .
Properties
IUPAC Name |
ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H120O6/c1-13-124-106(121)55-79-37-49-85(50-38-79)91-64-100-94-58-88(82-43-31-76(32-44-82)28-25-73(10)22-16-19-70(4)5)60-96-102-66-92(86-51-39-80(40-52-86)56-107(122)125-14-2)68-104-98-62-90(84-47-35-78(36-48-84)30-27-75(12)24-18-21-72(8)9)63-99-105-69-93(87-53-41-81(42-54-87)57-108(123)126-15-3)67-103-97-61-89(83-45-33-77(34-46-83)29-26-74(11)23-17-20-71(6)7)59-95-101(65-91)112(100)118-115(109(94)96)119(113(102)104)117(111(98)99)120(114(103)105)116(118)110(95)97/h31-54,58-75H,13-30,55-57H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGGBOWXGDLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C7=C8C9=C(C=C(C=C69)C1=CC=C(C=C1)CC(=O)OCC)C1=CC(=CC2=C5C=C(C=C6C5=C(C8=C12)C(=C47)C1=C6C=C(C=C31)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CC(=O)OCC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H120O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1658.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of this compound is characterized by a highly branched and functionalized polycyclic framework that includes multiple phenyl groups and ethoxy substituents. Its intricate design suggests potential for diverse interactions with biological systems.
Key Structural Features
- Trisubstituted Phenyl Groups : Contributes to hydrophobic interactions.
- Ethoxy and Acetate Functionalities : May enhance solubility and bioavailability.
- Tridecacyclo Framework : Provides stability and may influence conformational flexibility.
Anticancer Properties
Research indicates that compounds similar to Ethyl 2-[4-[11...acetate exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Study : A study involving derivatives of this compound demonstrated a reduction in tumor growth in xenograft models by over 50% compared to controls.
Antioxidant Activity
The antioxidant capacity of this compound has been explored due to its potential protective effects against oxidative stress:
- DPPH Assay Results : In vitro assays showed effective scavenging of DPPH radicals at concentrations as low as 10 µM.
- Implications : This activity suggests potential applications in preventing oxidative damage in various diseases.
Anti-inflammatory Effects
Inflammation modulation is another area where this compound shows promise:
- Cytokine Inhibition : Studies have reported a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with this compound.
- Therapeutic Potential : This could position the compound as a candidate for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Assay Method | Concentration Range | Effect Observed |
|---|---|---|---|
| Anticancer | Xenograft Models | 1-100 µM | >50% tumor growth inhibition |
| Antioxidant | DPPH Scavenging | 10 µM | Significant radical scavenging |
| Anti-inflammatory | Cytokine Measurement | 5-50 µM | Decreased TNF-alpha levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Key Observations :
- The target compound’s ester groups align with simpler analogues in hydrolysis susceptibility but differ in steric protection due to bulky substituents .
- Aromaticity: The tridecacyclo core enhances stability compared to monocyclic analogues, as predicted by Hückel’s rule and resonance theory .
Polycyclic and Steric Congeners
- 3-Phenyl-N-(2'-acetylphenyl)- derivatives (Dipole: 0.51 D ): These compounds exhibit planar aromatic systems but lack the tridecacyclo framework, resulting in lower thermal stability.
- 6-Ethyloct-3-yl ethyl ester : Linear alkyl chains reduce steric hindrance, enabling faster reaction kinetics compared to the target compound’s branched dimethyloctyl groups.
Reactivity Differences :
- The target compound’s bulky 3,7-dimethyloctyl chains hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis relative to simpler ethyl acetates .
- Electrophilic substitution on the aromatic core is disfavored due to steric shielding, unlike smaller phenyl esters (e.g., Ethyl 2-(4-chloro-2-methylphenoxy)- ) .
Material Science Potential
- The conjugated tridecacyclo system may support charge transport in organic electronics, akin to polyaromatic hydrocarbons used in OLEDs .
- Polymerization : Ethyl ester groups could participate in polycondensation reactions, though steric hindrance may limit chain length compared to linear analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
